molecular formula C14H13B B3056150 1-benzyl-3-(bromomethyl)benzene CAS No. 69410-45-3

1-benzyl-3-(bromomethyl)benzene

Cat. No.: B3056150
CAS No.: 69410-45-3
M. Wt: 261.16 g/mol
InChI Key: SMRQEXDKLSROFE-UHFFFAOYSA-N
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Description

1-Benzyl-3-(bromomethyl)benzene is an organic compound with the molecular formula C14H13Br. It consists of a benzene ring substituted with a benzyl group and a bromomethyl group. This compound is a colorless liquid with a sharp and pungent odor. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(bromomethyl)benzene can be synthesized through the bromination of 1-benzyl-3-methylbenzene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in the presence of a solvent such as carbon tetrachloride (CCl4) and a catalyst like benzoyl peroxide. The reaction conditions include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to optimize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

1-Benzyl-3-(bromomethyl)benzene undergoes various chemical reactions, including:

1. Substitution Reactions:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2). For example, reacting with sodium hydroxide (NaOH) can yield 1-benzyl-3-hydroxymethylbenzene.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

2. Reduction Reactions:

  • The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

3. Oxidation Reactions:

  • The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-(bromomethyl)benzene has several applications in scientific research:

1. Chemistry:

  • It is used as an intermediate in the synthesis of complex organic molecules.
  • It serves as a precursor for the preparation of various benzyl derivatives.

2. Biology:

  • The compound is used in the study of biochemical pathways and enzyme mechanisms.
  • It is employed in the synthesis of biologically active molecules for drug discovery.

3. Medicine:

  • It is utilized in the development of pharmaceuticals and therapeutic agents.
  • The compound is involved in the synthesis of compounds with potential medicinal properties.

4. Industry:

Mechanism of Action

The mechanism of action of 1-benzyl-3-(bromomethyl)benzene involves its reactivity as an electrophile due to the presence of the bromomethyl group. The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine atom. This leads to the formation of new carbon-nucleophile bonds and the release of bromide ions. The benzene ring can also participate in electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring, leading to the formation of substituted benzene derivatives .

Comparison with Similar Compounds

1-Benzyl-3-(bromomethyl)benzene can be compared with other similar compounds such as:

1. Benzyl Bromide (C6H5CH2Br):

  • Benzyl bromide consists of a benzene ring substituted with a bromomethyl group. It is used as a reagent for introducing benzyl groups in organic synthesis.

2. 1,3-Bis(bromomethyl)benzene (C8H8Br2):

  • This compound has two bromomethyl groups attached to the benzene ring. It is used in the synthesis of polymers and as a cross-linking agent.

3. 1-Bromo-3-methylbenzene (C7H7Br):

Uniqueness: this compound is unique due to the presence of both a benzyl group and a bromomethyl group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-benzyl-3-(bromomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRQEXDKLSROFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433861
Record name Benzene, 1-(bromomethyl)-3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69410-45-3
Record name Benzene, 1-(bromomethyl)-3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-benzylbenzyl alcohol (1.98 g) in diethyl ether (60 cm3) was cooled in an ice bath, and 1,1,2,2-tetrachloro-1,2-dibromoethane (3.90 g) added. When the addition was complete, triphenyl phosphine (3.14 g) was added to the cooled mixture. The reaction mixture was stirred for 10 minutes, then filtered and the solvent evaporated under reduced pressure. The resultant yellow oil was purified by column chromatography on a silica gel support, eluting with petroleum ether (boiling range 60°-80° C.) containing 10% by volume diethyl ether, to give 3-benzylbenzyl bromide (2.62 g).
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
3.14 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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